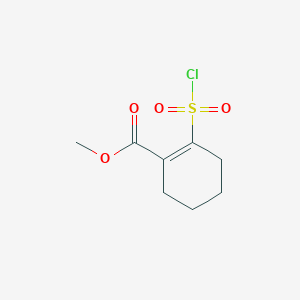

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate

Description

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate is a specialized alicyclic compound featuring a cyclohexene ring substituted with both a chlorosulfonyl (–SO₂Cl) and a methyl ester (–COOCH₃) group. Its molecular formula is C₈H₉ClO₄S, with a molecular weight of 240.70 g/mol (CAS RN: 1461715-54-7) . The compound is listed in specialty chemical catalogs (e.g., CymitQuimica) but is often marked as discontinued or inquiry-only, indicating its niche applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

methyl 2-chlorosulfonylcyclohexene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLKEPHVZGCZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate typically involves the chlorosulfonation of cyclohexene derivatives. One common method includes the reaction of cyclohexene with chlorosulfonic acid, followed by esterification with methanol to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines or alcohols can be used under mild conditions to replace the chlorosulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various substituted cyclohexene derivatives, cyclohexane derivatives, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Cyclopentene vs. Cyclohexene

- Smaller molecular weight (ΔMW = ~18 g/mol) may result in lower boiling points and altered solubility.

Methyl 2-(chlorosulfonyl)cyclohexane-1-carboxylate (C₈H₁₃ClO₄S, MW: 240.70 g/mol) :

- The saturated cyclohexane ring eliminates conjugation with the ester group, reducing electrophilicity at the carbonyl carbon.

- Increased steric hindrance may slow sulfonation or ester hydrolysis reactions compared to the unsaturated analog.

Functional Group Analogs

Chlorosulfonyl vs. Amino Substitution

- Ethyl 2-amino-1-cyclohexene-1-carboxylate (C₉H₁₃NO₂, MW: 167.21 g/mol) : The amino (–NH₂) group is nucleophilic, enabling participation in Schiff base formation or amidation, whereas the chlorosulfonyl group is electrophilic, favoring sulfonamide synthesis. Density: 1.028 g/mL (measured for the ester analog without sulfonyl groups) .

Aromatic vs. Alicyclic Systems

- Methyl 4-[(chlorosulfonyl)methyl]benzoate (C₉H₉ClO₄S, MW: 248.68 g/mol) :

- The aromatic benzene ring stabilizes the chlorosulfonyl group via resonance, reducing its reactivity toward nucleophilic attack compared to the alicyclic cyclohexene analog.

- Higher melting points are typical for crystalline aromatic derivatives.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Ring Type | Notable Properties |

|---|---|---|---|---|---|

| Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate | C₈H₉ClO₄S | 240.70 | Chlorosulfonyl, Ester | Cyclohexene | High electrophilicity at SO₂Cl |

| Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate | C₇H₇ClO₄S | 222.64 | Chlorosulfonyl, Ester | Cyclopentene | Increased ring strain |

| Methyl 4-[(chlorosulfonyl)methyl]benzoate | C₉H₉ClO₄S | 248.68 | Chlorosulfonyl, Ester, Aromatic | Benzene | Resonance-stabilized SO₂Cl |

| Ethyl 2-amino-1-cyclohexene-1-carboxylate | C₉H₁₃NO₂ | 167.21 | Amino, Ester | Cyclohexene | Nucleophilic amino group |

Research Findings

Biological Activity

Methyl 2-(chlorosulfonyl)cyclohex-1-ene-1-carboxylate (CAS No. 161809-17-2) is a compound of significant interest in both synthetic organic chemistry and biological research. Its unique structural features, including a chlorosulfonyl group and a carboxylate ester, confer distinct reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁ClO₄S |

| Molecular Weight | 240.70 g/mol |

| Functional Groups | Chlorosulfonyl, Ester |

| Chemical Structure | Unsaturated cyclohexene |

The presence of the chlorosulfonyl group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and various biological assays .

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in diverse chemical reactions that can influence biological systems.

Key Mechanisms:

- Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by modifying active sites through covalent bonding.

- Biological Assays: It serves as a probe in assays to study enzyme mechanisms and protein interactions, providing insights into biochemical pathways.

Applications in Research

This compound has several applications across different fields:

- Synthetic Organic Chemistry: Used as an intermediate for synthesizing complex organic molecules.

- Biological Research: Employed in studying enzyme mechanisms and as a probe for various biological assays.

- Pharmaceutical Development: Investigated for potential roles in drug development due to its unique reactivity.

Study 1: Enzyme Interaction

In a study examining the interaction of this compound with specific enzymes, researchers found that it effectively inhibited enzyme activity through covalent modification. This was demonstrated using kinetic assays that measured the rate of substrate conversion in the presence of the compound.

Study 2: Biological Assays

Another research effort utilized this compound as a probe to investigate protein interactions within cellular systems. The results indicated that the compound could selectively bind to target proteins, providing valuable data on protein function and interaction networks.

Summary of Findings

The biological activity of this compound highlights its potential as a versatile tool in both synthetic and biological chemistry. Its ability to interact with various molecular targets makes it an important subject for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.